molecular formula C5H8O2 B599958 1,5-Dioxaspiro[2.4]heptane CAS No. 185-61-5

1,5-Dioxaspiro[2.4]heptane

Cat. No. B599958
CAS RN: 185-61-5
M. Wt: 100.117
InChI Key: SNVWCQVCIGRDCF-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.4]heptane is a chemical compound that has been the subject of various studies due to its presence in nature, biogenetic origin, and biological activity . It has been used in the synthesis of natural products and has been noted for its chemical reactivity .


Synthesis Analysis

The synthesis of 1,5-Dioxaspiro[2.4]heptane involves various strategies. One method involves the lithiation of 2,3-dichloroprop-1-ene in THF at 0°, in the presence of symmetrically substituted ketones, leading to the corresponding methylene-substituted diols . This is then treated with NaH and I2 in THF at room temperature, furnishing a series of 1,5-dioxaspiro[2.4]heptanes .


Molecular Structure Analysis

The molecular formula of 1,5-Dioxaspiro[2.4]heptane is C5H8O2 . Its average mass is 100.116 Da and its monoisotopic mass is 100.052429 Da .


Chemical Reactions Analysis

The chemical reactivity of 1,5-Dioxaspiro[2.4]heptane has been explored in various studies. It has been used in the total synthesis of natural products, with special attention paid to the steps involving the generation of the dioxaspiro[2.4]heptane unit .

Scientific Research Applications

  • Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes : Alonso, Meléndez, and Yus (2002) demonstrated a method for synthesizing 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene. This process involved lithiation, treatment with NaH and I2, and oxidation with RuO4, producing compounds structurally present in biologically active natural substances and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).

  • Directed Ring-Opening of 1,5-Dioxaspiro[3.2]hexanes : Taboada et al. (2003) explored the ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes with various nucleophiles. This process yielded alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes, with the outcomes dependent on the acidity of the nucleophile and the presence of a Lewis acid (Taboada et al., 2003).

  • Polymerization Aspects : Rasoul et al. (1991) reported the spontaneous copolymerization of 1-phenyl-4,7-dioxaspiro[2.4]heptane with maleic and itaconic anhydride, leading to alternating copolymers. This study highlights the polymerization potential of 1,5-dioxaspiro[2.4]heptane derivatives (Rasoul et al., 1991).

  • Synthesis of epi-oxetin from 1,5-Dioxaspiro[3.2]hexanes : Blauvelt and Howell (2008) utilized the reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes for synthesizing epi-oxetin, demonstrating the compound's usefulness in organic synthesis (Blauvelt & Howell, 2008).

  • Medicinal Chemistry Applications : Micheli et al. (2016) described a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, showing the potential of spirocyclic compounds in drug development (Micheli et al., 2016).

Safety And Hazards

The safety data sheet for 1,5-Dioxaspiro[2.4]heptane indicates that it is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1,6-dioxaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-6-3-5(1)4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWCQVCIGRDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734564
Record name 1,5-Dioxaspiro[2.4]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[2.4]heptane

CAS RN

185-61-5
Record name 1,5-Dioxaspiro[2.4]heptane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dioxaspiro[2.4]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dioxa-spiro[2.4]heptane
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Citations

For This Compound
5
Citations
F Alonso, J Meléndez, M Yus - Helvetica chimica acta, 2002 - Wiley Online Library
The 4,4′‐di(tert‐butyl)biphenyl(DTBB)‐catalyzed lithiation of 2,3‐dichloroprop‐1‐ene (10) in THF at 0, in the presence of symmetrically substituted ketones, led to the corresponding …
Number of citations: 19 onlinelibrary.wiley.com
F Alonso, F Foubelo, M Yus - Current Chemical Biology, 2007 - ingentaconnect.com
This review article deals with different aspects of the dioxaspiro[2.4]heptanes, such as their presence in Nature, biogenetic origin, biological activity, as well as the different strategies for …
Number of citations: 5 www.ingentaconnect.com
F Alonso, J Meléndez, T Soler, M Yus - Tetrahedron, 2006 - Elsevier
4-Phenylsulfanyl-2-(2-phenylsulfanylethyl)but-1-ene () has proved to be an appropriate and new 3-methylidenepentane-1,5-dianion synthon. The reaction of with an excess of lithium …
Number of citations: 17 www.sciencedirect.com
HM Pfundheller, PN Jørgensen, US Sørensen… - Journal of the …, 1998 - pubs.rsc.org
The methyl glycoside derivatives 4, 6, 10 and 32 have been used as precursors for the synthesis of novel 3′-C-alkyl-modified α- and β-2′-deoxynucleosides. Using an alternative …
Number of citations: 11 pubs.rsc.org
F Alonso, J Meléndez, M Yus - Russian chemical bulletin, 2003 - Springer
Recent advances in the generation of dilithiated synthons by arene-catalyzed lithiation of the corresponding dichloro compounds in the presence of carbonyl compounds (Barbier-type …
Number of citations: 22 link.springer.com

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